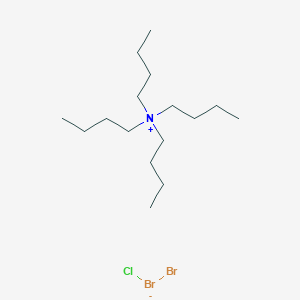
Tetra-N-butylammonium dibromochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-N-butylammonium dibromochloride is a quaternary ammonium salt with the chemical formula C16H36Br2ClN. It is a white solid that is soluble in organic solvents such as alcohol and carbon disulfide. This compound is known for its high thermal stability and low toxicity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetra-N-butylammonium dibromochloride can be synthesized by reacting tetra-N-butylammonium bromide with a source of chlorine, such as chlorine gas or a chlorine-containing compound. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetra-N-butylammonium bromide is reacted with chlorine gas. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetra-N-butylammonium dibromochloride undergoes various chemical reactions, including:
Substitution Reactions: It can act as a source of bromide and chloride ions in substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, where it either gains or loses electrons.
Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Phase Transfer Catalysis: Reactions are conducted in biphasic systems with the presence of a suitable catalyst.
Major Products Formed:
Substitution Reactions: The major products are typically alkylated or halogenated compounds.
Oxidation and Reduction Reactions: The products depend on the specific reagents used but can include alcohols, ketones, or reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Tetra-N-butylammonium dibromochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and phase transfer catalysis reactions.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is employed as an electrolyte additive, polymerization initiator, and surfactant in various industrial processes
Wirkmechanismus
The mechanism of action of tetra-N-butylammonium dibromochloride involves its ability to act as a source of bromide and chloride ions. These ions can participate in various chemical reactions, including nucleophilic substitution and redox processes. The compound’s quaternary ammonium structure allows it to interact with different molecular targets and pathways, facilitating the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Tetra-N-butylammonium Bromide: Similar in structure but contains only bromide ions.
Tetra-N-butylammonium Chloride: Contains only chloride ions.
Tetra-N-butylammonium Iodide: Contains iodide ions instead of bromide or chloride.
Uniqueness: Tetra-N-butylammonium dibromochloride is unique due to its combination of both bromide and chloride ions, which allows it to participate in a broader range of chemical reactions compared to its counterparts that contain only one type of halide ion .
Eigenschaften
Molekularformel |
C16H36Br2ClN |
|---|---|
Molekulargewicht |
437.7 g/mol |
InChI |
InChI=1S/C16H36N.Br2Cl/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3/h5-16H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
XWLBAQLZOBRJNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)
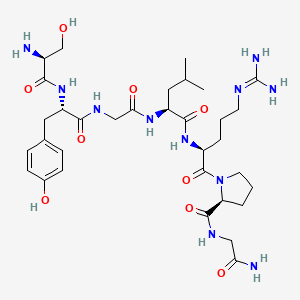
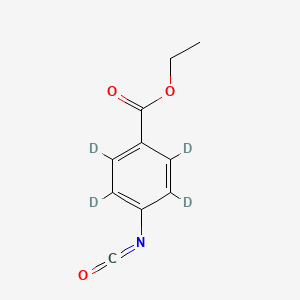

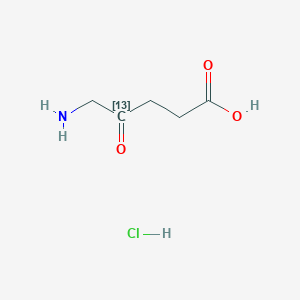

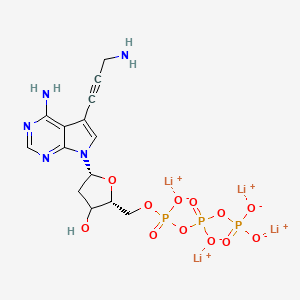
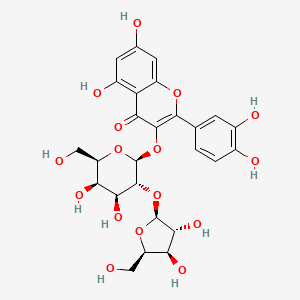
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)

